cis-2-tert-Butylcyclohexyl acetate
Overview
Description
cis-2-tert-Butylcyclohexyl acetate: is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a colorless liquid known for its pleasant odor, making it a popular ingredient in the fragrance industry. This compound is a stereoisomer of trans-2-tert-butylcyclohexyl acetate and is often used in perfumes, soaps, and other personal care products .
Biochemical Analysis
Biochemical Properties
cis-2-tert-Butylcyclohexyl acetate plays a role in various biochemical reactions, particularly those involving esterases. Esterases are enzymes that hydrolyze ester bonds, converting esters into their corresponding alcohols and acids. In the case of this compound, esterases catalyze its hydrolysis to produce cis-2-tert-Butylcyclohexanol and acetic acid. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes related to metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterases and other biomolecules. Upon entering the cell, this compound binds to esterases, leading to its hydrolysis into cis-2-tert-Butylcyclohexanol and acetic acid. This reaction not only detoxifies the compound but also generates metabolites that can participate in further biochemical reactions. The binding interactions with esterases are highly specific, ensuring efficient hydrolysis of the ester bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of metabolic activity and gene expression. These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by esterases. The resulting metabolites, cis-2-tert-Butylcyclohexanol and acetic acid, can enter various metabolic pathways. cis-2-tert-Butylcyclohexanol can be further oxidized to produce cis-2-tert-Butylcyclohexanone, which can participate in additional biochemical reactions. The involvement of cofactors such as NAD+ and NADH is essential for these metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich regions due to its hydrophobic nature. Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum and lipid droplets, where it may exert its effects on lipid metabolism and storage. Post-translational modifications, such as acetylation, can also affect the targeting and function of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-butylcyclohexyl acetate typically involves the esterification of cis-2-tert-butylcyclohexanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often starts with the hydrogenation of 2-tert-butylphenol to produce cis-2-tert-butylcyclohexanol. This hydrogenation process is carried out in the presence of a nickel/iron catalyst mixture. The resulting cis-2-tert-butylcyclohexanol is then esterified with acetic acid or acetic anhydride to yield this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-tert-Butylcyclohexyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding cis-2-tert-butylcyclohexanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: cis-2-tert-Butylcyclohexanol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-2-tert-Butylcyclohexyl acetate is used as a model compound in studies of stereochemistry and reaction mechanisms. Its well-defined stereochemistry makes it an ideal candidate for investigating the effects of stereoisomerism on chemical reactivity and properties .
Biology: In biological research, this compound is used to study the interactions between fragrances and olfactory receptors. It serves as a reference compound in olfactory studies to understand how structural variations in fragrance molecules affect their perception .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the formulation of topical medications and personal care products due to its pleasant odor and skin-friendly properties .
Industry: The primary industrial application of this compound is in the fragrance industry. It is a key ingredient in perfumes, soaps, and other personal care products. Additionally, it is used in the formulation of household cleaning products and air fresheners .
Mechanism of Action
The mechanism of action of cis-2-tert-butylcyclohexyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
trans-2-tert-Butylcyclohexyl acetate: A stereoisomer with similar chemical properties but different spatial arrangement.
4-tert-Butylcyclohexyl acetate: Another isomer with the tert-butyl group in a different position on the cyclohexane ring.
2-tert-Butylcyclohexanol: The alcohol precursor used in the synthesis of cis-2-tert-butylcyclohexyl acetate.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its trans isomer. The cis configuration results in a different spatial arrangement of atoms, affecting how the molecule interacts with olfactory receptors and other chemical entities .
Properties
CAS No. |
20298-69-5 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(1S,2S)-2-tert-butylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |
InChI Key |
FINOAUDUYKVGDS-MNOVXSKESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C |
SMILES |
CC(=O)OC1CCCCC1C(C)(C)C |
Canonical SMILES |
CC(=O)OC1CCCCC1C(C)(C)C |
20298-69-5 | |
physical_description |
Pellets or Large Crystals; Liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known safety concerns related to the use of cis-2-tert-Butylcyclohexyl acetate in fragrances?
A: The abstract does not delve into the safety profile of this compound []. Safety assessments for fragrance materials typically involve evaluating potential for skin sensitization, allergenicity, and other toxicological endpoints. It is crucial to consult relevant safety data sheets and regulatory guidelines before utilizing this compound in any application.
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